N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety fused with a quinoline ring
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the coupling of the benzothiazole derivative with a chlorinated quinoline derivative under specific reaction conditions such as the use of dimethylformamide as a solvent and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to their death. The compound may also interact with DNA, disrupting the replication process and thereby exerting its effects .
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine can be compared with other benzothiazole and quinoline derivatives:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit antibacterial properties but differ in their specific targets and efficacy.
2-Arylbenzothiazoles: These compounds are known for their anti-cancer and anti-microbial activities.
Benzothiazol-based 1,3,4-thiadiazoles: These derivatives have shown promise in treating various infections and diseases
Properties
CAS No. |
920520-07-6 |
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Molecular Formula |
C22H13Cl2N3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
InChI Key |
WSYQREDUJBEDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl |
Origin of Product |
United States |
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